molecular formula C13H10O2S B2787351 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one CAS No. 224638-42-0

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one

Cat. No.: B2787351
CAS No.: 224638-42-0
M. Wt: 230.28
InChI Key: SZSNJSQYWPJMKW-BQYQJAHWSA-N
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Description

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its phenolic structure and thiophene ring, making it a valuable intermediate in organic synthesis and a subject of interest in various fields of chemistry and biology.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common method involves the condensation of 4-hydroxyacetophenone with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to yield the desired product.

  • Cyclization Reaction: Another approach is the cyclization of 4-hydroxyphenylacetic acid with thiophene-2-carboxylic acid chloride. This reaction is often carried out using a dehydrating agent like thionyl chloride and a catalyst such as pyridine.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques are also employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products Formed:

  • Quinones: Resulting from oxidation reactions.

  • Alcohols/Thiols: Produced through reduction reactions.

  • Substituted Derivatives: Formed via substitution reactions.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

  • Biology: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. The thiophene ring contributes to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

  • Piceol: 1-(4-Hydroxyphenyl)ethanone

  • 4-Hydroxybutyrophenone: 1-(4-Hydroxyphenyl)butan-1-one

  • 4-Hydroxyphenylacetic acid: 1-(4-Hydroxyphenyl)propanoic acid

Uniqueness: 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one stands out due to its unique combination of phenolic and thiophene moieties, which confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9,14H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSNJSQYWPJMKW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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